molecular formula C15H16N4O4S B5797401 4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine

4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine

Cat. No. B5797401
M. Wt: 348.4 g/mol
InChI Key: MCYHNPJHUGTDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have antimicrobial activity against various bacterial strains. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine. One direction is to study its potential use in combination with other compounds for cancer treatment. Another direction is to study its potential use in the treatment of bacterial infections. Additionally, further studies are needed to determine the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine has been achieved using various methods. One of the methods involves the reaction of 4-nitrophenyl-1H-imidazole-2-thiol with morpholine in the presence of acetic anhydride. This reaction leads to the formation of the desired compound with a yield of 60-70%. Another method involves the reaction of 4-nitrophenyl-1H-imidazole-2-thiol with morpholine in the presence of 2-chloroacetyl chloride. This reaction leads to the formation of the desired compound with a yield of 80-85%.

Scientific Research Applications

4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use in cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

1-morpholin-4-yl-2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c20-14(18-5-7-23-8-6-18)10-24-15-16-9-13(17-15)11-1-3-12(4-2-11)19(21)22/h1-4,9H,5-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYHNPJHUGTDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-morpholino-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-1-ethanone

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